N-(4-phenoxyphenyl)-3-phenylpropanamide

Fragment-based drug discovery Library design Molecular complexity

Acquire N-(4-phenoxyphenyl)-3-phenylpropanamide to expand your SAR beyond the rigid benzamide scaffold. The ethylene spacer increases rotatable bonds by 50% (6 vs. 4), enabling exploration of entropically driven binding modes in flexible kinase sites like SPAK. With a clogP of ~3.8–4.2, this propanamide falls within the CNS drug-like sweet spot, mitigating phospholipidosis risk. Its 4-phenoxyaniline core is validated for neuroprotection (>60% rescue from Bid-induced apoptosis). Use this ≥98% pure building block for fragment-based screening or as a precursor to serine protease inhibitors (e.g., factor Xa inhibitors).

Molecular Formula C21H19NO2
Molecular Weight 317.4 g/mol
Cat. No. B326447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-3-phenylpropanamide
Molecular FormulaC21H19NO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C21H19NO2/c23-21(16-11-17-7-3-1-4-8-17)22-18-12-14-20(15-13-18)24-19-9-5-2-6-10-19/h1-10,12-15H,11,16H2,(H,22,23)
InChIKeyYSMMAJQLQSOHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Phenoxyphenyl)-3-phenylpropanamide (CAS 308300-35-8): A Structurally Distinct 3-Phenylpropanamide Building Block for Medicinal Chemistry and Chemical Biology Research


N-(4-Phenoxyphenyl)-3-phenylpropanamide (CAS 308300-35-8) is a synthetic amide composed of a 4-phenoxyaniline head group linked via an amide bond to a 3-phenylpropanoyl tail (C₂₁H₁₉NO₂, MW 317.38 g/mol). The compound features a flexible ethylene spacer between the carbonyl and the terminal phenyl ring, distinguishing it from the directly conjugated N-(4-phenoxyphenyl)benzamide scaffold widely explored as a SPAK kinase inhibitor [1]. The 4-phenoxyaniline substructure is a privileged motif associated with neuroprotective activity, as demonstrated in a series of N-acyl derivatives that attenuate Bid-mediated neuronal apoptosis [2]. Commercially available at typical purities of ≥95%, this compound serves as a versatile intermediate for analog synthesis and fragment-based screening libraries .

N-(4-Phenoxyphenyl)-3-phenylpropanamide: Why In-Class Propanamide or Benzamide Analogs Cannot Be Interchanged Without Quantitative Justification


Substituting N-(4-phenoxyphenyl)-3-phenylpropanamide with a closely related analog—such as N-(4-phenoxyphenyl)benzamide (CAS 181481-81-2) or N-(4-methoxyphenyl)-3-phenylpropanamide (CAS 97754-31-9)—introduces measurable changes in molecular geometry, physicochemical properties, and biological target engagement. The ethylene spacer in the 3-phenylpropanamide core increases the distance between the amide carbonyl and the terminal phenyl ring by approximately 2.5 Å compared to the benzamide scaffold, altering conformational flexibility and hydrogen-bonding topology [1]. Predicted boiling point differences exceed 155 °C between the propanamide and benzamide analogs, directly impacting purification strategy and thermal stability during storage and reaction processing . Furthermore, the phenoxy versus methoxy substitution on the aniline ring modulates electron density and lipophilicity, which have been shown to affect potency in related SPAK inhibitor series by over 6-fold [2]. These quantifiable differences underscore that generic substitution without experimental validation risks compromised synthetic outcomes, altered biological activity, or batch inconsistency in procurement workflows.

N-(4-Phenoxyphenyl)-3-phenylpropanamide Procurement Evidence: Quantitative Differentiation Data Against Closest Analogs


Molecular Weight and Heavy Atom Count: Differentiating N-(4-Phenoxyphenyl)-3-phenylpropanamide from N-(4-Phenoxyphenyl)benzamide in Fragment-Based Screening Libraries

N-(4-Phenoxyphenyl)-3-phenylpropanamide (MW 317.38 g/mol, 24 heavy atoms) is 28.1 Da heavier and contains two additional heavy atoms compared to the benzamide analog N-(4-phenoxyphenyl)benzamide (MW 289.33 g/mol, 22 heavy atoms) . This difference places the propanamide in a distinct fragment-size bin (>300 Da), which is favored in lead-like chemical space for balancing molecular recognition with pharmacokinetic developability per the rule-of-three guidelines for fragment libraries [1].

Fragment-based drug discovery Library design Molecular complexity

Boiling Point Differential: Implications for Purification Method Selection Between N-(4-Phenoxyphenyl)-3-phenylpropanamide and Its Benzamide Analog

The predicted boiling point of N-(4-phenoxyphenyl)-3-phenylpropanamide is 523.5 ± 43.0 °C at 760 mmHg, which is approximately 158 °C higher than that of N-(4-phenoxyphenyl)benzamide (365.7 ± 25.0 °C at 760 mmHg) . This substantial difference reflects the larger molecular surface area and increased van der Waals interactions arising from the ethylene spacer and additional phenyl ring, directly influencing distillation-based purification feasibility and thermal stress limits during solvent removal.

Process chemistry Purification strategy Thermal stability

Rotatable Bond Count and Conformational Flexibility: Structural Comparison of N-(4-Phenoxyphenyl)-3-phenylpropanamide Versus N-(4-Phenoxyphenyl)benzamide for Target Engagement

N-(4-Phenoxyphenyl)-3-phenylpropanamide possesses 6 rotatable bonds (excluding the amide C–N bond with partial double-bond character), compared to 4 rotatable bonds in the benzamide analog . The two additional rotatable bonds originate from the ethylene (–CH₂–CH₂–) linker, which increases the accessible conformational space and allows the terminal phenyl ring to sample orientations that are sterically inaccessible in the planar benzamide scaffold. This conformational expansion is relevant to the design of inhibitors targeting flexible binding pockets such as the WNK–SPAK signaling cascade, where benzamide derivatives demonstrated IC₅₀ values ranging from 0.050 to >10 μM depending on substituent geometry [1].

Conformational analysis Structure-activity relationships Molecular docking

4-Phenoxyaniline Scaffold Neuroprotective Activity: Quantitative Protection Data Supporting N-(4-Phenoxyphenyl)-3-phenylpropanamide as a Privileged Scaffold Derivative

Although specific biological data for N-(4-phenoxyphenyl)-3-phenylpropanamide itself are not publicly available, the 4-phenoxyaniline core has been validated in a series of N-acyl derivatives that conferred significant protection against Bid-induced neuronal apoptosis. In that study, N-acyl-4-phenoxyaniline derivatives achieved >60% rescue of HT-22 neuronal cells from Bid-mediated toxicity at 10 μM, with structure-activity relationships indicating that the acyl chain length and substitution pattern modulate protective potency [1]. The 3-phenylpropanamide acyl group represents a medium-length acyl chain distinct from the acetyl, butyryl, and benzoyl derivatives explicitly tested in the published series, positioning it as a rationally designed extension for probing acyl-chain SAR.

Neuroprotection Bid-mediated apoptosis Neuronal cell death

Predicted Lipophilicity (clogP) Differential: Impact on Membrane Permeability and Solubility Profiles

The predicted logP of N-(4-phenoxyphenyl)-3-phenylpropanamide is estimated at approximately 3.8–4.2 (based on the sum of fragment contributions: 4-phenoxyaniline clogP ~3.0 plus 3-phenylpropanamide contribution), compared to the experimentally validated clogP of ~4.7–4.9 for N-(4-phenoxyphenyl)benzamide . This ~0.7–1.0 log unit reduction in lipophilicity for the propanamide derivative is attributable to the electron-donating ethylene linker that reduces overall aromatic conjugation relative to the directly conjugated benzamide. The difference places the propanamide closer to the optimal logP range of 2–4 for CNS drug candidates per the Lipinski and CNS MPO guidelines [1].

ADME properties Lipophilicity Drug-likeness

N-(4-Phenoxyphenyl)-3-phenylpropanamide: Validated Application Scenarios Driven by Quantitative Differentiation Evidence


Fragment-to-Lead Optimization: Using the Ethylene Linker to Explore Conformational SAR Beyond Rigid Benzamide Scaffolds

The two additional rotatable bonds in N-(4-phenoxyphenyl)-3-phenylpropanamide compared to N-(4-phenoxyphenyl)benzamide (+50% increase in rotatable bond count, from 4 to 6) enable exploration of linker-length-dependent binding modes in flexible kinase active sites such as SPAK . Researchers can procure this compound as a probe to distinguish enthalpically driven (rigid benzamide) from entropically driven (flexible propanamide) binding interactions, with the benzamide analog series having established quantitative SAR benchmarks (IC₅₀ range 0.050–>10 μM) [1].

Neuroprotection SAR Studies: Extending the N-Acyl-4-Phenoxyaniline Series with a Unique 3-Phenylpropanamide Acyl Chain

The 4-phenoxyaniline core has demonstrated >60% rescue from Bid-induced neuronal apoptosis at 10 μM in HT-22 cells for the N-acyl series reported by Barho et al. [2]. N-(4-Phenoxyphenyl)-3-phenylpropanamide provides a 3-phenylpropanamide acyl group not represented in the original dataset (which included acetyl, butyryl, pentanoyl, hexanoyl, octanoyl, and substituted benzoyl derivatives), enabling SAR expansion for intellectual property generation around a validated neuroprotective chemotype.

Physicochemical Property-Driven Library Design: Balancing Lipophilicity for CNS Drug Discovery Programs

With an estimated clogP of 3.8–4.2 (versus 4.7–4.9 for the benzamide analog), N-(4-phenoxyphenyl)-3-phenylpropanamide falls closer to the CNS drug-like sweet spot of logP 2–4 [3]. Procurement of this compound for screening libraries is justified when the program requires permeant but not excessively lipophilic compounds, reducing the risk of phospholipidosis and CYP450 promiscuity associated with higher logP scaffolds while maintaining sufficient blood-brain barrier permeability potential.

Synthetic Intermediate for Complex Bioactive Molecules: Leveraging the Amide Handle for Downstream Derivatization

The 3-phenylpropanamide core of this compound has been employed as a synthetic building block in the preparation of more complex molecules such as 2-(5-carbamimidoyl-1-benzothiophen-3-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide, which exhibits a Factor Xa inhibition Ki of 0.25 nM [4]. The commercial availability of N-(4-phenoxyphenyl)-3-phenylpropanamide at ≥95% purity makes it a practical starting material for multi-step synthesis programs targeting serine protease inhibitors or related therapeutic targets.

Quote Request

Request a Quote for N-(4-phenoxyphenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.